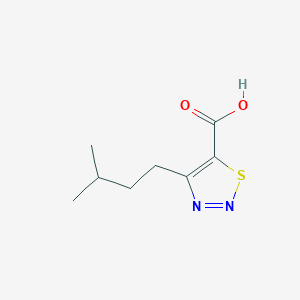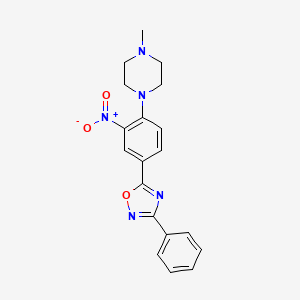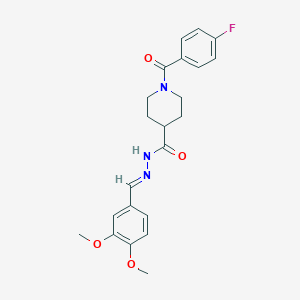
4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide, also known as CEMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CEMB is a quinoline-based compound that has been shown to exhibit promising biological activity, making it a potential candidate for the treatment of various diseases. In
Mécanisme D'action
The mechanism of action of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide involves the inhibition of various enzymes involved in the regulation of cellular processes. It has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in the regulation of cell growth and differentiation. 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. Additionally, 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been shown to exhibit inhibitory activity against topoisomerase II, which is an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases such as cancer, arthritis, and inflammatory bowel disease. 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has also been shown to exhibit anti-oxidant properties, which can help in the prevention of various diseases such as cardiovascular disease and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has several advantages for lab experiments. It exhibits potent biological activity, making it a potential candidate for the development of new drugs. It is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has not been extensively studied in vivo, which can limit its potential applications in drug development.
Orientations Futures
There are several future directions for the study of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide. One potential direction is the development of new analogs with improved biological activity and solubility. Another direction is the study of the in vivo effects of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide, which can help in the identification of potential therapeutic applications. Additionally, the study of the mechanism of action of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide can help in the identification of new targets for drug development.
Méthodes De Synthèse
4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide can be synthesized using a multi-step process involving the condensation of 2-hydroxy-6-methylquinoline-3-carboxaldehyde with 4-chlorobenzoyl chloride, followed by the reaction with 4-ethoxyaniline. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been extensively studied for its potential use in drug discovery and development. It has been shown to exhibit inhibitory activity against various enzymes such as tyrosine kinases, protein kinase C, and topoisomerase II, which are involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has also been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases such as cancer, arthritis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
4-chloro-N-(4-ethoxyphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3/c1-3-32-23-11-9-22(10-12-23)29(26(31)18-5-7-21(27)8-6-18)16-20-15-19-14-17(2)4-13-24(19)28-25(20)30/h4-15H,3,16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHOBWRTCZBIFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7712981.png)

![N-(2,4-dimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B7712992.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7712993.png)

![3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713007.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7713012.png)
![2-(4-chlorophenoxy)-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7713023.png)




